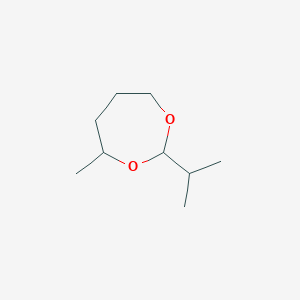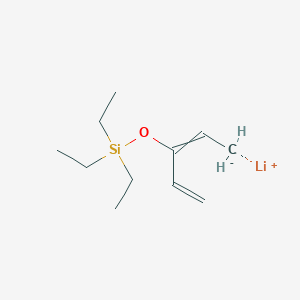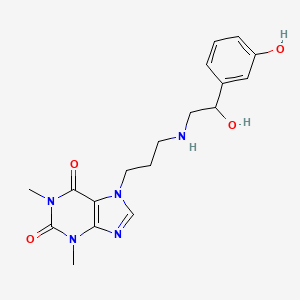
2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate is an organic compound with a complex structure that includes both aromatic rings and functional groups such as chloro, phenoxy, and sulfonyl
Preparation Methods
The synthesis of 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with phenol in the presence of a sulfonyl chloride to form the phenoxysulfonyl derivative. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide.
Scientific Research Applications
2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chloro groups may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate include:
2,4-Dichlorophenyl acetate: Lacks the phenoxysulfonyl group, making it less reactive in certain chemical reactions.
Phenoxysulfonyl derivatives: Compounds with different substituents on the aromatic ring, which can alter their chemical and biological properties.
Sulfonyl chlorides: Used as intermediates in the synthesis of sulfonyl-containing compounds, but with different reactivity profiles.
Properties
CAS No. |
62806-95-5 |
|---|---|
Molecular Formula |
C14H10Cl2O5S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(2,4-dichloro-6-phenoxysulfonylphenyl) acetate |
InChI |
InChI=1S/C14H10Cl2O5S/c1-9(17)20-14-12(16)7-10(15)8-13(14)22(18,19)21-11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
HSHPWWUDRPWNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


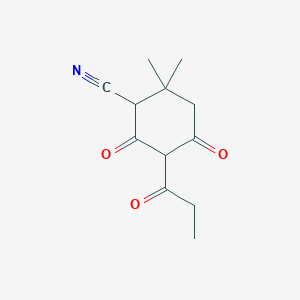
![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
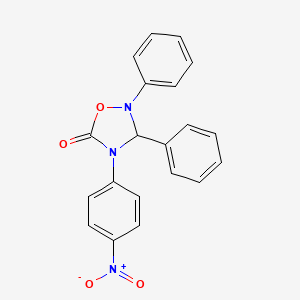
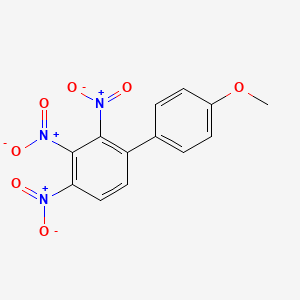
![N-[4-(2-Aminoethyl)phenyl]nitramide](/img/structure/B14519191.png)

![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
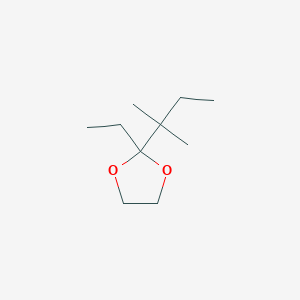
![N,N-Diethyl-2-[(prop-2-yn-1-yl)sulfanyl]ethan-1-amine](/img/structure/B14519212.png)
![3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B14519216.png)
